Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate

Description

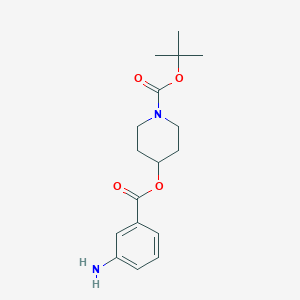

Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-aminobenzoyloxy substituent at the 4-position of the piperidine ring. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, while the 3-aminobenzoyloxy moiety provides a reactive aromatic amine for further functionalization, such as amide bond formation or conjugation with other pharmacophores. This compound is typically synthesized via coupling reactions between activated 3-aminobenzoic acid derivatives and tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by Boc protection . Its structural versatility makes it valuable in medicinal chemistry for developing kinase inhibitors, enzyme modulators, and other bioactive molecules.

Properties

IUPAC Name |

tert-butyl 4-(3-aminobenzoyl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-7-14(8-10-19)22-15(20)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRLHOILMUBOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501168282 | |

| Record name | 1,1-Dimethylethyl 4-[(3-aminobenzoyl)oxy]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235441-54-9 | |

| Record name | 1,1-Dimethylethyl 4-[(3-aminobenzoyl)oxy]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(3-aminobenzoyl)oxy]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate typically involves:

- Protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc protection).

- Introduction of the 3-aminobenzoyloxy substituent at the 4-position of the piperidine ring via esterification or nucleophilic substitution.

- Resolution or purification steps to obtain the desired stereochemistry and purity.

This approach aligns with established methods for preparing tert-butyl protected piperidine derivatives and aminobenzoyl esters.

Preparation of this compound: Detailed Methodology

Starting Materials and Key Intermediates

- tert-Butyl 4-hydroxypiperidine-1-carboxylate : Prepared by Boc protection of 4-hydroxypiperidine.

- 3-Aminobenzoic acid or derivatives : Provides the aminobenzoyloxy moiety.

Esterification Reaction

The core step involves esterifying the 4-hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-aminobenzoic acid or its activated derivative (e.g., acid chloride or anhydride):

- Activation of 3-aminobenzoic acid : Conversion to acid chloride using reagents like thionyl chloride or oxalyl chloride under controlled conditions.

- Esterification : Reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-aminobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl generated.

This reaction is typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at low temperatures to moderate temperatures (0-25°C) to control reaction rate and minimize side reactions.

Resolution and Purification Techniques

Given the potential for racemization and side product formation, resolution and purification are critical:

- Chiral resolution : Use of resolving agents such as D- or L-phenylglycine derivatives to isolate enantiomerically pure intermediates.

- Crystallization : Controlled cooling and solvent selection (ethanol-water mixtures) to induce crystallization of pure product salts.

- pH adjustment : Careful pH control (pH 8-10) during hydrolysis and extraction steps to optimize yield and purity.

Representative Experimental Data from Related Piperidine Derivatives

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of 4-hydroxypiperidine | Boc anhydride, base, solvent | >85% | Standard protection step |

| Activation of 3-aminobenzoic acid | Thionyl chloride, reflux | ~90% | Conversion to acid chloride |

| Esterification | tert-butyl 4-hydroxypiperidine-1-carboxylate, 3-aminobenzoyl chloride, triethylamine, DCM, 0-25°C | 70-85% | Controlled addition and temperature |

| Chiral resolution | D-phenylglycine derivative, ethanol-water (1:15-20), 60-70°C, crystallization | 85-92% | Salt formation and isolation |

| Hydrolysis and pH adjustment | Acid/base treatment, extraction | 80-90% | Final product isolation |

Insights from Patent Literature on Related Compounds

A patent (CN106432056A) describes preparation methods for tert-butyl protected 3-aminophenyl piperidine derivatives involving:

- Dissolution of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in aqueous alcoholic solutions (ethanol-water ratios 1:15-20).

- Addition of chiral resolving agents (e.g., benzenesulfonyl-D-phenylglycine).

- Heating at 60-70°C for 2-3 hours followed by controlled cooling to crystallize the resolved salt.

- Acid hydrolysis and pH adjustment to isolate the pure enantiomeric product with yields up to 91.5%.

This method can be adapted to this compound, focusing on careful solvent ratios, temperature control, and resolving agent use.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | Ethanol-water (1:15-20), DCM | Solvent choice critical for solubility and crystallization |

| Temperature | 0-70°C | Esterification and resolution steps require controlled heating and cooling |

| Resolving Agent | Benzenesulfonyl-D-phenylglycine | Used for chiral resolution |

| pH Adjustment | 8-10 | Achieved with ammonia or organic bases |

| Yield | 70-92% | Depends on step and purity |

| Reaction Time | 2-3 hours (resolution), 10h (photocatalysis) | Varies by method |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide).

Reduction: Employing reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

The tert-butyl piperidine-1-carboxylate scaffold is a common intermediate in drug discovery. Below is a detailed comparison of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Key Observations :

- Aromatic substituents: The 3-aminobenzoyloxy group provides nucleophilic reactivity (via the amine) absent in the 4-hydroxybenzoyl or 3-chlorobenzyl analogs.

- Electron-withdrawing vs. electron-donating groups : The nitro group in the indazole derivative enhances electrophilicity, while the methoxy group in the same compound donates electron density, influencing reactivity and binding interactions.

Physicochemical Properties

Key Observations :

- The 3-aminobenzoyloxy derivative’s amino group increases polarity and solubility in polar aprotic solvents compared to the chloro- or hydroxy-substituted analogs.

- The Boc group in all compounds enhances stability during synthetic workflows but is cleavable under acidic conditions (e.g., TFA).

Reactivity Comparison :

Biological Activity

Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C14H20N2O3

- Molecular Weight : 264.32 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and an aminobenzoyloxy moiety, which may contribute to its biological effects.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : The compound could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Research indicates that derivatives of piperidine compounds often exhibit anticancer properties. This compound has shown promise in preclinical studies:

- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Mechanistic Insights : The inhibition of the MAPK/ERK signaling pathway has been observed, which is crucial in regulating cell growth and differentiation.

Neuroprotective Effects

Preliminary studies suggest that the compound may also possess neuroprotective properties:

- Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in neuronal cells, potentially offering protection against neurodegenerative conditions.

- Neurotransmitter Modulation : The compound might influence neurotransmitter levels, enhancing cognitive function and memory retention in animal models.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotective | Reduction in oxidative stress | |

| Enzyme Interaction | Potential inhibition of metabolic enzymes |

Research Insights

- In Vivo Studies : Animal models have shown that administration of the compound leads to significant tumor size reduction compared to control groups.

- In Vitro Studies : Cell line experiments indicate a dose-dependent response in terms of cell viability and apoptosis induction.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

- Absorption and Distribution : The compound demonstrates favorable absorption characteristics, with good bioavailability observed in animal studies.

- Metabolism : It undergoes phase I and II metabolic processes primarily in the liver, impacting its efficacy and safety profile.

- Toxicity : Preliminary toxicity assessments indicate a low incidence of adverse effects at therapeutic doses.

Q & A

Basic: What are the standard synthetic routes for Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via a coupling reaction between 3-aminobenzoic acid derivatives and tert-butyl 4-hydroxypiperidine-1-carboxylate. A common method involves using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane . Optimization strategies include:

- Temperature control : Reactions are performed at room temperature to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product.

- Yield improvement : Excess coupling reagent (1.2–1.5 equivalents) ensures complete esterification .

Basic: Which analytical techniques are most effective for characterizing this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperidine backbone and tert-butyl group (e.g., δ ~1.4 ppm for tert-butyl protons) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 320.433 for C₁₈H₂₈N₂O₃) .

- Elemental Analysis : Ensures purity (>95% by combustion analysis) .

Basic: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced: How can researchers investigate the biological activity and mechanism of action of this compound?

- Target identification : Screen against enzyme libraries (e.g., kinases, proteases) using radiolabeled ligand binding assays .

- Kinetic studies : Perform surface plasmon resonance (SPR) to measure binding affinity (KD values).

- Cellular assays : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., IC₅₀ determination) .

Advanced: What computational methods are used to predict its interactions with biological targets?

- Molecular docking : Software like AutoDock Vina models binding poses with receptors (e.g., G-protein-coupled receptors) .

- MD simulations : AMBER or GROMACS simulate stability of ligand-receptor complexes over 100-ns trajectories .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5) .

Advanced: How can discrepancies in spectral data during characterization be resolved?

- Contradiction analysis : Compare experimental NMR shifts with computed values (e.g., ChemDraw Predict) to identify misassignments .

- Crystallography : If available, single-crystal X-ray diffraction (using SHELXL ) resolves structural ambiguities.

- Batch variability : Re-synthesize under controlled conditions to rule out impurities .

Advanced: What strategies improve the compound’s solubility and stability in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) for aqueous solubility without denaturing proteins .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .

- Lyophilization : Stabilize as a lyophilized powder for long-term storage .

Advanced: How should researchers address contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

- Replicate experiments : Perform triplicate assays with internal controls (e.g., staurosporine for cytotoxicity) .

- Assay validation : Confirm target specificity using knockout cell lines or RNA interference .

- Batch analysis : Check for degradation via HPLC before each assay .

Advanced: What environmental and toxicological assessments are critical for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.